molecular formula C20H20N8O B2813686 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1351660-06-4

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2813686
CAS No.: 1351660-06-4
M. Wt: 388.435
InChI Key: XZRNTHYUTBEVGZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a 1H-imidazole ring at the 6-position, linked via a piperazine moiety to a 2-(1H-benzo[d]imidazol-1-yl)ethanone group. Its structural complexity arises from the integration of multiple pharmacophores:

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, often associated with kinase inhibition or receptor modulation .
  • Piperazine: A flexible linker known to enhance solubility and bioavailability in medicinal chemistry .
  • Benzimidazole: A bicyclic aromatic system with demonstrated antimicrobial, antiviral, and anticancer properties .
  • Imidazole: A five-membered heterocycle contributing to metal-binding and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-20(13-28-15-22-16-3-1-2-4-17(16)28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-7-21-14-27/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRNTHYUTBEVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Synthesis of Pyridazine Derivative: The pyridazine ring can be synthesized via the cyclization of hydrazine derivatives with diketones or through the reaction of nitriles with hydrazines.

    Coupling Reactions: The imidazole and pyridazine derivatives are then coupled using a piperazine linker. This step often involves nucleophilic substitution reactions under basic conditions.

    Final Assembly: The benzimidazole moiety is introduced through a condensation reaction with o-phenylenediamine and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce imine groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation Products: N-oxides of the imidazole or pyridazine rings.

    Reduction Products: Amines derived from the reduction of imine groups.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings allow for strong binding affinity through hydrogen bonding, π-π interactions, and van der Waals forces. The exact pathways involved depend on the biological context, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally related analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Bioactivity Reference
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone Pyridazine-imidazole + piperazine + benzimidazole-ethanone ~435.45* Not explicitly stated (structural analogs suggest kinase or receptor modulation)
Sertaconazole (8i, FI-7045) 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime + benzothienyl methyl ether 437.34 Antifungal (broad-spectrum activity against Candida spp.)
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole Benzimidazole + piperazine-phenyl 307.40 Antimicrobial (moderate activity against E. coli and S. aureus)
1-[4-(4-Chloro-3-methoxyphenyl)piperazin-1-yl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Pyrazolopyridine-imidazole + piperazine-chloromethoxyphenyl + ethanone ~492.94* Potential phosphodiesterase (PDE) inhibition (based on pyridazine analogs)

*Molecular weights calculated using PubChem tools due to lack of explicit data in evidence.

Key Observations

Bioactivity Trends: Antifungal Activity: Sertaconazole () highlights the importance of the ethanone-oxime group and halogenated aromatic rings in antifungal efficacy. Antimicrobial Activity: Piperazine-linked benzimidazoles (e.g., 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole) show moderate activity against bacterial strains, suggesting the target compound’s benzimidazole-piperazine core may confer similar properties . Enzyme Inhibition: Pyridazine/imidazole hybrids () are linked to PDE4 inhibition, implying the target compound’s pyridazine-imidazole motif could target similar pathways.

Synthetic Methodologies :

  • The target compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution (piperazine linkage) and coupling of imidazole/pyridazine precursors, paralleling methods in and .
  • In contrast, Sertaconazole () employs oxime formation and etherification, emphasizing the role of functional group diversity in bioactivity.

Structural Advantages/Disadvantages :

  • Advantages : The piperazine linker enhances solubility, while the dual imidazole/benzimidazole system may enable multi-target interactions.
  • Disadvantages : The lack of halogen substituents (cf. Sertaconazole) or pyrazolopyridine moieties (cf. PDE inhibitors) may limit potency in specific applications.

Q & A

Q. What are the established synthetic routes for 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, starting with coupling of pyridazine and imidazole precursors to form the core structure. Key steps include:

  • Piperazine functionalization : Nucleophilic substitution or Buchwald-Hartwig amination to attach the pyridazine-imidazole moiety .
  • Ethanone linkage : Acylation or condensation reactions to incorporate the benzoimidazole group .
    Optimization involves controlling temperature (e.g., 60–100°C), solvent selection (e.g., DMF, dioxane), and catalysts (e.g., Pd for cross-coupling). Yield and purity are monitored via TLC and intermediate purification by column chromatography .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify connectivity of the piperazine, pyridazine, and benzoimidazole groups .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C20_{20}H21_{21}N6_{6}O2_{2} in ) .
  • HPLC : Purity assessment (>95%) and detection of byproducts .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Neuropharmacology : Modulation of sodium channels or GPCRs due to the piperazine moiety .
  • Oncology : Potential kinase inhibition or apoptosis induction, inferred from structural analogs with imidazole-thioether motifs .
    Bioassays include enzyme inhibition (e.g., kinase panels) and cell viability assays (e.g., MTT) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling reactions improve efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like K2_2CO3_3 neutralize acidic byproducts .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16h to 2h) and improves regioselectivity .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Piperazine modifications : Substituting electron-withdrawing groups (e.g., -CF3_3) on the piperazine ring enhances target binding .
  • Heterocycle variation : Replacing benzoimidazole with indole or isoxazole alters selectivity (e.g., vs. 13) .
  • Hybrid pharmacophores : Incorporating oxadiazole () or tetrazole () improves metabolic stability .

Q. How can contradictions in reported bioactivity data be resolved?

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control compounds .
  • Off-target profiling : Employ proteome-wide screens (e.g., thermal shift assays) to identify secondary targets .
  • Meta-analysis : Compare datasets from analogs (e.g., vs. 14) to isolate structural determinants of activity .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : Models interactions with sodium channels (e.g., Nav1.7) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and cytochrome P450 interactions .

Q. How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : Stability assays in buffers (pH 1–9) show hydrolysis of the ethanone group at pH <3 .
  • Light sensitivity : UV-Vis spectroscopy reveals photodegradation; storage in amber vials is recommended .

Q. What strategies address poor pharmacokinetics (e.g., low bioavailability)?

  • Prodrug design : Esterification of the ethanone group improves membrane permeability .
  • Nanocarrier systems : Liposomal encapsulation enhances plasma half-life in rodent models .
  • CYP inhibition studies : Identify metabolic hotspots (e.g., imidazole oxidation) for deuteration to reduce clearance .

Q. How can synergistic effects with existing therapeutics be explored?

  • Combinatorial screens : Pair with cisplatin (oncology) or gabapentin (neuropathic pain) in checkerboard assays .
  • Transcriptomic profiling : RNA-seq identifies pathways (e.g., NF-κB) potentiated by the compound .

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